FKGK18

Vue d'ensemble

Description

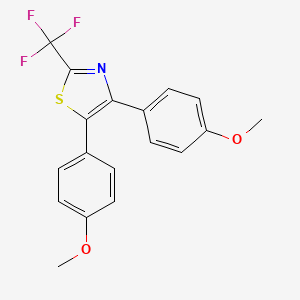

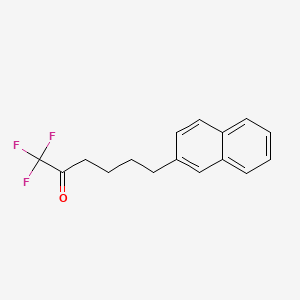

FKGK 18, officiellement connu sous le nom de 1,1,1-trifluoro-6-(2-naphtyl)-2-hexanone, est un composé à base de fluorocétone. C'est un inhibiteur sélectif de la phospholipase A2 indépendante du calcium du groupe VIA (GVIA iPLA2).

Applications De Recherche Scientifique

FKGK 18 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of phospholipase A2 enzymes, which play a crucial role in lipid metabolism.

Biology: FKGK 18 is employed in research to understand the role of phospholipase A2 in various biological processes, including cell signaling and membrane dynamics.

Medicine: The compound has potential therapeutic applications in preventing beta-cell apoptosis, which is a key factor in the development of diabetes. .

Industry: FKGK 18 can be used in the development of new pharmaceuticals targeting phospholipase A2-related pathways

Mécanisme D'action

Target of Action

FKGK18, also known as “1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone”, primarily targets the enzyme group VIA calcium-independent phospholipase A2 (iPLA2β) . This enzyme plays a crucial role in various biological processes and has been implicated in neurodegenerative, skeletal and vascular smooth muscle disorders, bone formation, and cardiac arrhythmias .

Mode of Action

This compound inhibits iPLA2β with a significantly higher potency (100-fold) than iPLA2γ . The inhibition of iPLA2β by this compound is reversible, which distinguishes it from other inhibitors like bromoenol lactone (BEL) that promote irreversible inhibition .

Biochemical Pathways

This compound affects several biochemical pathways by inhibiting the activation of iPLA2β. This inhibition results in a decrease in glucose-stimulated insulin secretion and arachidonic acid hydrolysis, as reflected by PGE2 release from human islets . It also suppresses ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Pharmacokinetics

Its reversible inhibition of ipla2β suggests that it may have favorable pharmacokinetic properties for in vivo use .

Result of Action

The inhibition of iPLA2β by this compound leads to several molecular and cellular effects. It reduces glucose-stimulated insulin secretion and arachidonic acid hydrolysis, thereby decreasing PGE2 release from human islets . It also inhibits ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .

Analyse Biochimique

Biochemical Properties

FKGK18 has been identified as a potent inhibitor of Group VIA Ca2±Independent Phospholipase A2 (iPLA2β), a key enzyme involved in lipid metabolism . The compound exhibits a greater potency (100-fold) in inhibiting iPLA2β than iPLA2γ . The inhibition of iPLA2β by this compound is reversible, making it a valuable tool for studying the role of this enzyme in various biochemical reactions .

Cellular Effects

In beta-cells, this compound has been shown to inhibit several outcomes of iPLA2β activation, including glucose-stimulated insulin secretion, arachidonic acid hydrolysis, ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced beta-cell apoptosis . These findings suggest that this compound could have significant effects on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to iPLA2β, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in downstream processes, such as arachidonic acid hydrolysis and glucose-stimulated insulin secretion . By inhibiting iPLA2β, this compound can potentially influence gene expression and other cellular processes.

Metabolic Pathways

This compound’s role in metabolic pathways is primarily linked to its inhibition of iPLA2β, an enzyme involved in lipid metabolism

Méthodes De Préparation

FKGK 18 est synthétisé par une série de réactions chimiques impliquant des intermédiaires fluorocétoniquesLes conditions de réaction nécessitent souvent l'utilisation de bases fortes et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Les méthodes de production industrielle de FKGK 18 ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .

Analyse Des Réactions Chimiques

FKGK 18 subit plusieurs types de réactions chimiques, notamment :

Oxydation : FKGK 18 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits, en fonction des agents réducteurs utilisés.

Substitution : FKGK 18 peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

FKGK 18 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier l'inhibition des enzymes phospholipases A2, qui jouent un rôle crucial dans le métabolisme des lipides.

Biologie : FKGK 18 est utilisé dans la recherche pour comprendre le rôle de la phospholipase A2 dans divers processus biologiques, y compris la signalisation cellulaire et la dynamique membranaire.

Médecine : Le composé a des applications thérapeutiques potentielles dans la prévention de l'apoptose des cellules bêta, qui est un facteur clé dans le développement du diabète. .

Industrie : FKGK 18 peut être utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les voies liées à la phospholipase A2

Mécanisme d'action

FKGK 18 exerce ses effets en inhibant sélectivement la phospholipase A2 indépendante du calcium du groupe VIA (GVIA iPLA2). Cette enzyme est impliquée dans l'hydrolyse des phospholipides, conduisant à la libération d'acide arachidonique et d'autres médiateurs lipidiques. En inhibant cette enzyme, FKGK 18 réduit la production de médiateurs lipidiques pro-inflammatoires et prévient l'apoptose des cellules bêta. Les cibles moléculaires de FKGK 18 comprennent le site actif de la GVIA iPLA2, où il se lie et inhibe l'activité de l'enzyme .

Comparaison Avec Des Composés Similaires

FKGK 18 est similaire à d'autres inhibiteurs de la phospholipase A2, comme la bromoénolactone (BEL). FKGK 18 présente plusieurs avantages par rapport à la BEL :

Sélectivité : FKGK 18 est plus sélectif pour la GVIA iPLA2 que la BEL, qui peut également inhiber d'autres enzymes.

Réversibilité : L'inhibition par FKGK 18 est réversible, tandis que la BEL provoque une inhibition irréversible.

Stabilité : FKGK 18 est plus stable en solution que la BEL, ce qui le rend plus approprié pour les études in vivo

D'autres composés similaires comprennent :

- Bromoénolactone (BEL)

- Fluorophosphonate d'arachidonylméthyle (MAFP)

- Pyrrophénone

Ces composés inhibent également les enzymes phospholipases A2 mais diffèrent en termes de sélectivité, de puissance et de stabilité .

Propriétés

IUPAC Name |

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWWTQMRNJSJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

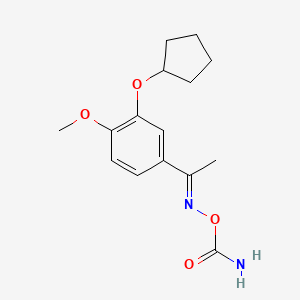

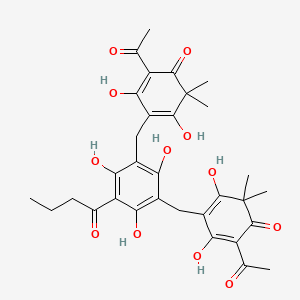

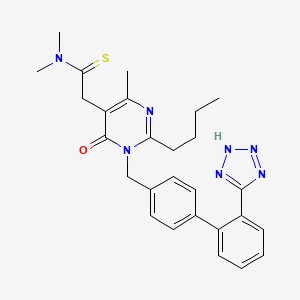

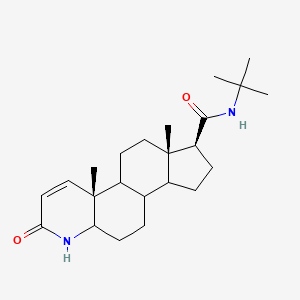

Feasible Synthetic Routes

Q1: What is the mechanism of action of FKGK18?

A1: this compound acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].

Q2: What are the downstream effects of iPLA2β inhibition by this compound?

A2: this compound, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, this compound has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that this compound can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].

Q3: How does the structure of this compound contribute to its potency and selectivity for iPLA2β?

A3: Research indicates that the presence of a naphthyl group in the this compound structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (this compound), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.

Q4: Has this compound been investigated for its effects on platelet activation?

A4: Yes, recent studies have explored the role of this compound in platelet activation. Research indicates that this compound inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, this compound significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of this compound, plays a role in platelet activation pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.